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molecular formula C12H15N3O4 B8400204 3,5-Bis-propionamidonitrobenzene

3,5-Bis-propionamidonitrobenzene

Cat. No. B8400204
M. Wt: 265.26 g/mol
InChI Key: QGILOKRLGBAXQF-UHFFFAOYSA-N
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Patent
US04127646

Procedure details

Following the procedures outlined in Example 2, this nitrobenzene was hydrogenated to the 3,5-bis-propionamidoaniline and the latter (2.15 g., 0.0084 mol) was reacted with 1.75 g. (0.0084 mol) of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one to furnish 5-acetyl-4-hydroxy-3-[1-(3,5-bis-propionamidophenylamino)ethylidene]-2H-pyran-2,6(3H)-dione, m.p. 239°-241° (dec.).
Name
5-acetyl-4-hydroxy-3-[1-(3,5-bis-propionamidophenylamino)ethylidene]-2H-pyran-2,6(3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC1C=C([N+]([O-])=O)C=C(NC(=O)CC)C=1)(=[O:4])CC.[C:20]([C:23]1[C:28](=[O:29])[O:27][C:26](=[O:30])[C:25](=[C:31](NC2C=C(NC(=O)CC)C=C(NC(=O)CC)C=2)[CH3:32])[C:24]=1[OH:50])(=[O:22])[CH3:21]>>[C:31]([C:25]1[C:26](=[O:30])[O:27][C:28]([OH:29])=[C:23]([C:20](=[O:22])[CH3:21])[C:24]=1[OH:50])(=[O:4])[CH3:32]

Inputs

Step One
Name
5-acetyl-4-hydroxy-3-[1-(3,5-bis-propionamidophenylamino)ethylidene]-2H-pyran-2,6(3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C(C(OC1=O)=O)=C(C)NC1=CC(=CC(=C1)NC(CC)=O)NC(CC)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)NC=1C=C(C=C(C1)NC(CC)=O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)NC=1C=C(C=C(C1)NC(CC)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the latter (2.15 g., 0.0084 mol) was reacted with 1.75 g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0084 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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